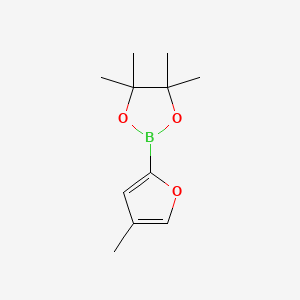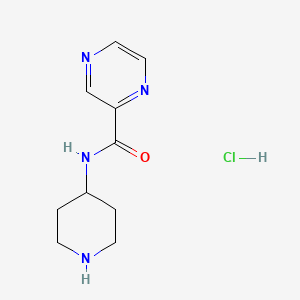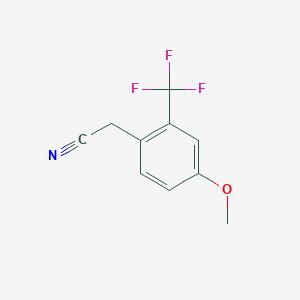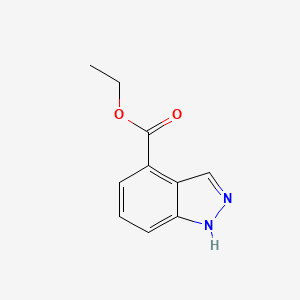
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Übersicht
Beschreibung
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a unique chemical compound with the empirical formula C17H28N4O and a molecular weight of 304.43 . It is provided to early discovery researchers as part of a collection of unique chemicals . This compound is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc (ccc1N)N2CCC (CC2)N3CCN (C)CC3 and the InChI string 1S/C17H28N4O/c1-19-9-11-21 (12-10-19)14-5-7-20 (8-6-14)15-3-4-16 (18)17 (13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 . These strings provide a text representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C17H28N4O and it has a molecular weight of 304.43 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
1. Bioactive Compounds Synthesis
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is involved in the synthesis of new Mannich bases with piperazines, exhibiting cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. These synthesized compounds, including variants with N-methylpiperazine, have shown potential as leading compounds for further designs and evaluations in bioactivity studies (Gul et al., 2019).
2. Polymorphism in Drug Development
This compound, also referred to as ASP3026, is used in drug development as a selective inhibitor of the fusion protein EML4-ALK. Its polymorphic forms, such as A01, A02, A03, A04, and A05, have been studied for their stability and suitability in designing solid formulations. The control of polymorphic forms is crucial in the pharmaceutical industry for ensuring consistency and efficacy in drug production (Takeguchi et al., 2015).
3. Hypoxic-Cytotoxic Agents
The compound has been incorporated in the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. These derivatives show potential as hypoxic-cytotoxic agents, with certain variants displaying significant potency. This application is relevant in the context of developing new cancer treatments (Ortega et al., 2000).
4. Antibiotic and Antifungal Leads
Research has explored compounds with structures related to 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline for their antibiotic and antifungal activities. These studies contribute to the development of new antimicrobial agents, particularly against resistant strains (Baker et al., 2022).
5. Anticonvulsant Properties
Compounds synthesized with structures related to this chemical have been evaluated for anticonvulsant activity. This research is significant in the development of new therapeutic agents for treating epilepsy and other seizure disorders (Obniska & Zagórska, 2003).
6. Sigma Receptor Ligands
The compound and its derivatives are studied for their role as sigma receptor ligands. These receptors are significant in neurology and pharmacology, and understanding their interactions can lead to the development of novel drugs for various neurological disorders (Berardi et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZQPCYVLHWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672152 | |
| Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | |
CAS RN |
761440-75-9 | |
| Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)




![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)